molecular formula C13H15NO2 B10903888 2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one

Cat. No.: B10903888
M. Wt: 217.26 g/mol
InChI Key: LFJWBPVQUSINGS-UHFFFAOYSA-N
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Description

9,10-DIMETHYL-8-OXA-10-AZATRICYCLO[7310~2,7~]TRIDECA-2(7),3,5-TRIEN-11-ONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-DIMETHYL-8-OXA-10-AZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2(7),3,5-TRIEN-11-ONE typically involves the condensation of salicyl aldehyde with acetoacetic ester and methylamine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then isolated and purified through crystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

9,10-DIMETHYL-8-OXA-10-AZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2(7),3,5-TRIEN-11-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives of the original compound.

Scientific Research Applications

9,10-DIMETHYL-8-OXA-10-AZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2(7),3,5-TRIEN-11-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9,10-DIMETHYL-8-OXA-10-AZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2(7),3,5-TRIEN-11-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-DIMETHYL-8-OXA-10-AZATRICYCLO[7310~2,7~]TRIDECA-2(7),3,5-TRIEN-11-ONE is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C13H15NO2/c1-13-8-9(7-12(15)14(13)2)10-5-3-4-6-11(10)16-13/h3-6,9H,7-8H2,1-2H3

InChI Key

LFJWBPVQUSINGS-UHFFFAOYSA-N

Canonical SMILES

CC12CC(CC(=O)N1C)C3=CC=CC=C3O2

Origin of Product

United States

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